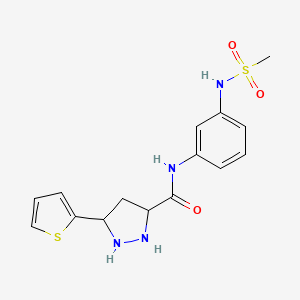

N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Description

N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative featuring a methanesulfonamide-substituted phenyl group at the N1 position and a thiophen-2-yl substituent at the C5 position of the pyrazole core. The methanesulfonamido group enhances solubility and may contribute to target binding via polar interactions, while the thiophene ring likely influences aromatic stacking and hydrophobic interactions.

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-11-5-2-4-10(8-11)16-15(20)13-9-12(17-18-13)14-6-3-7-23-14/h2-8,12-13,17-19H,9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCFFNLHOMPWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(NN2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Introduction of the thiophene group: This step involves the coupling of the pyrazole intermediate with a thiophene derivative under suitable conditions.

Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole showed cytotoxic effects against breast cancer cells, suggesting that this compound could be a candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Pharmacology

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through modulation of specific biochemical pathways involved in cell proliferation and inflammation. Studies have indicated that such compounds can interact with protein targets involved in signaling pathways, thereby influencing cellular responses .

Drug Development Potential

Given its promising biological activities, this compound is being explored for development into pharmaceuticals targeting specific diseases like cancer and inflammatory disorders. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects, which is crucial in drug design .

Biological Research

Case Studies and Experimental Data

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models. For example, one study focused on the anti-cancer properties of related compounds, noting significant reductions in tumor size and improved survival rates in animal models . These findings support the hypothesis that this compound could have similar effects.

Mechanism of Action

The mechanism of action of N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved would require further experimental studies.

Comparison with Similar Compounds

(E)-N-(3-(Methylsulfonyl)allyl)-5-(phenylsulfonamido)-1H-pyrazole-3-carboxamide (7a)

- Key Differences : Replaces the methanesulfonamidophenyl group with a phenylsulfonamido substituent at C5 and introduces a (methylsulfonyl)allyl chain at N1.

- Implications: The phenylsulfonamido group (bulkier than methanesulfonamido) may enhance target affinity but reduce solubility.

- Synthesis : Achieved via ester hydrolysis and amide coupling (36% yield) with >99% HPLC purity .

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k)

- Key Differences : Substitutes the methanesulfonamidophenyl with a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl group and replaces thiophen-2-yl with 5-bromothiophen-2-yl.

- The tert-butyl groups improve metabolic stability but may reduce membrane permeability .

Thiophene-Modified Analogs

N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (Compound 2, )

- Key Differences : Retains the thiophen-2-yl group but replaces the methanesulfonamidophenyl with a benzimidazole-methyl moiety.

- However, increased hydrophobicity may limit aqueous solubility .

Ureido- and Benzamido-Substituted Derivatives

(E)-N-(3-(Methylsulfonyl)allyl)-5-(3-phenylureido)-1H-pyrazole-3-carboxamide (7d)

- Key Differences : Features a phenylureido group at C5 instead of methanesulfonamido.

- However, synthetic yield is lower (30%) compared to sulfonamide analogs .

(E)-5-(2-Ethoxybenzamido)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (7c)

- Key Differences : Incorporates a 2-ethoxybenzamido group at C4.

- Implications : The ethoxybenzamide group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce plasma protein binding efficiency .

Structural and Pharmacokinetic Comparison Table

Research Findings and Implications

- Sulfonamide vs. Ureido Groups : Sulfonamide derivatives (e.g., 7a) generally exhibit higher synthetic yields (>36%) compared to ureido analogs (7d, 30%), suggesting better feasibility for scale-up .

- Thiophene Modifications : Bromination (as in 4k) or benzimidazole substitution (Compound 2) alters electronic properties and target engagement but requires optimization for pharmacokinetics .

- Peripheral Substituents : Bulky groups like tert-butyl (4k) or benzimidazole (Compound 2) enhance metabolic stability but may necessitate formulation strategies to address solubility limitations .

Biological Activity

N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of a methanesulfonamide group enhances its solubility and potential interactions with biological targets. The thiophene moiety contributes to the compound's electronic properties, influencing its reactivity and binding affinity to various enzymes and receptors.

This compound likely exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to various diseases.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which could contribute to their therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro assays demonstrated significant cytotoxicity against breast and lung cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation.

Case Studies

- Breast Cancer Study : A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Inflammation Model : In a murine model of inflammation, the compound reduced paw swelling and inflammatory markers significantly compared to control groups .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Celecoxib | Pyrazole ring | COX-2 inhibition |

| Rimonabant | Pyrazole with a cyclohexyl group | CB1 receptor antagonist |

| Phenylbutazone | Pyrazole with phenyl substituent | Anti-inflammatory |

The unique combination of functional groups in this compound differentiates it from these compounds, potentially enhancing its efficacy and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.